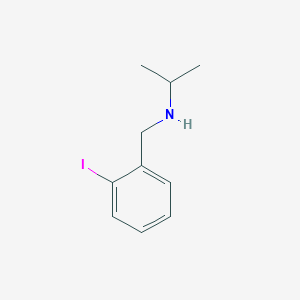

(2-Iodo-benzyl)-isopropyl-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Iodo-benzyl)-isopropyl-amine is an organic compound characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to an isopropylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodo-benzyl)-isopropyl-amine typically involves the reaction of 2-iodobenzyl alcohol with isopropylamine. One common method includes the use of a palladium-catalyzed coupling reaction. The reaction conditions often involve the use of palladium(II) chloride (PdCl2) as a catalyst, copper(I) iodide (CuI) as a co-catalyst, and triethylamine (Et3N) as a base in a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen, at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Iodo-benzyl)-isopropyl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding benzyl-isopropylamine.

Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of benzyl ketones or aldehydes.

Reduction: Formation of benzyl-isopropylamine.

Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Common Synthetic Routes

- Iodination : The benzyl group undergoes iodination using iodine and an oxidizing agent under acidic conditions.

- Formation of Isopropyl Amine : The iodinated compound is reacted with isopropylamine in the presence of a base.

- Final Product : The resulting compound can be further modified to introduce other functional groups or improve yield and purity.

Chemistry

(2-Iodo-benzyl)-isopropyl-amine serves as a versatile building block in organic synthesis. It is utilized in:

- Organic Transformations : Acts as a reagent for various chemical reactions, including substitutions and reductions.

- Synthesis of Complex Molecules : Used to create more complex organic structures, demonstrating its utility in synthetic chemistry.

Biology

The compound has been investigated for its biochemical properties:

- Biochemical Probes : It is studied for its potential to interact with enzymes and metabolic pathways, aiding in the understanding of biological processes.

- Mechanisms of Action : The iodine atom may facilitate interactions through halogen bonding, enhancing binding affinity to biological targets.

Medicine

Research into the medicinal properties of this compound has revealed promising findings:

- Antitumor Activity : Preliminary studies show significant cytotoxic effects against cancer cell lines, with an IC50 value of 10 μM against MGC-803 gastric cancer cells.

- Neuroprotective Effects : Demonstrated potential in reducing apoptosis markers in neuroblastoma cells, suggesting neuroprotective capabilities.

- Anti-inflammatory Properties : Shown to reduce pro-inflammatory cytokines, indicating potential therapeutic applications for inflammatory diseases.

Industrial Applications

In industry, this compound is explored for:

- Development of Specialty Chemicals : Its unique properties make it suitable for creating materials with specific functional characteristics.

- Pharmaceutical Intermediates : Used in the synthesis of various pharmaceutical compounds due to its ability to undergo multiple transformations.

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | IC50 = 10 μM against MGC-803 cells | |

| Neuroprotection | Decreased apoptosis markers in neuroblastoma cells | |

| Anti-inflammatory | Reduced TNF-α and IL-1β levels |

Case Study 1: Antitumor Activity

A study conducted on MGC-803 gastric cancer cells revealed that treatment with this compound resulted in significant cell death at concentrations as low as 10 μM. This suggests its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Neuroprotective Effects

In vitro experiments demonstrated that this compound could enhance cell viability in neuroblastoma cells by modulating apoptotic pathways. This finding opens avenues for further research into neurodegenerative disease treatments.

Wirkmechanismus

The mechanism of action of (2-Iodo-benzyl)-isopropyl-amine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The isopropylamine moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Iodobenzyl alcohol: Shares the benzyl and iodine moieties but lacks the isopropylamine group.

Benzyl-isopropylamine: Similar structure but without the iodine atom.

2-Iodoaniline: Contains an iodine atom and an amino group attached to the benzene ring.

Uniqueness

(2-Iodo-benzyl)-isopropyl-amine is unique due to the combination of the iodine atom and the isopropylamine group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and potential biological activity.

Biologische Aktivität

(2-Iodo-benzyl)-isopropyl-amine, also known as EVT-1638577, is a compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by an iodine atom attached to a benzyl group linked to an isopropyl amine, imparts distinct biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

The molecular formula of this compound is C10H12I N. The synthesis typically involves the reaction of 2-iodobenzyl alcohol with isopropylamine, often facilitated by palladium-catalyzed coupling reactions. This compound falls under the category of aryl iodides, known for their reactivity due to the presence of the iodine substituent, which can participate in various chemical transformations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Halogen Bonding : The iodine atom can engage in halogen bonding, enhancing the compound's reactivity and binding affinity to enzymes or receptors.

- Enzyme Modulation : The isopropylamine moiety interacts with amino acid residues within proteins, potentially modulating enzyme activity and influencing various biochemical pathways.

This dual mechanism underlines its potential applications in drug design and therapeutic development.

Synthetic Applications

In synthetic chemistry, this compound serves as a versatile intermediate for synthesizing complex organic molecules. Its ability to undergo oxidation, reduction, and substitution reactions allows for diverse applications in organic synthesis. For example:

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Ketones/Aldehydes |

| Reduction | LiAlH4, NaBH4 | Benzyl-isopropylamine |

| Substitution | NaOH, NH3 | Substituted benzyl derivatives |

Case Studies and Research Findings

- Oxidative Reactions : A study highlighted the use of I2/DMSO systems to enhance the oxidative amination of C–H bonds in ketones, showcasing the potential reactivity of iodine-containing compounds like this compound .

- Biological Interactions : Investigations into related compounds have demonstrated their interactions with biological targets that could be extrapolated to this compound. For instance, studies have shown that halogenated compounds can significantly influence enzyme kinetics and receptor binding affinities .

- Medicinal Chemistry Applications : The compound's structure suggests it could be a precursor in drug development processes aimed at targeting specific diseases through tailored modifications that enhance its biological activity.

Eigenschaften

IUPAC Name |

N-[(2-iodophenyl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14IN/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBRNDDHECCPFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=CC=C1I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.